Structural Characterization of 1,6-Anhydro-β-D-mannopyranose-¹³C₃: A Guide for Advanced Applications
Structural Characterization of 1,6-Anhydro-β-D-mannopyranose-¹³C₃: A Guide for Advanced Applications
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Executive Summary
This technical guide provides a comprehensive framework for the definitive structural characterization of 1,6-Anhydro-β-D-mannopyranose, specifically when isotopically labeled with three ¹³C atoms. 1,6-anhydro sugars are conformationally constrained carbohydrates that serve as valuable chiral building blocks in the synthesis of complex bioactive molecules and pharmaceuticals.[1][2] The introduction of stable isotopes like ¹³C is a powerful technique used to trace metabolic pathways, elucidate reaction mechanisms, and enhance signals in nuclear magnetic resonance (NMR) spectroscopy.[3] This document, designed for senior researchers and drug development professionals, moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will detail the core analytical techniques—NMR spectroscopy, mass spectrometry, and X-ray crystallography—presenting step-by-step methodologies and integrating the data to build an unambiguous structural profile.
Introduction: The Significance of Isotopically Labeled 1,6-Anhydro Sugars
1,6-Anhydro-β-D-hexopyranoses are a unique class of carbohydrates characterized by an intramolecular glycosidic bond between C1 and C6, which locks the pyranose ring into a rigid ¹C₄ conformation. This structural rigidity makes them highly valuable precursors in stereoselective synthesis, as the fixed orientation of the hydroxyl groups allows for predictable chemical transformations.[4] Among these, 1,6-Anhydro-β-D-mannopyranose (Mannosan) is a key intermediate for synthesizing analogs of various natural products and active pharmaceutical ingredients.[5][6]
Why Isotopic Labeling?
The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the mannosan scaffold elevates its utility from a synthetic intermediate to a sophisticated molecular probe.[3] Isotopic labeling is indispensable for:
-
Mechanistic Studies: Tracking the fate of carbon atoms through complex reaction sequences or metabolic pathways.
-
Quantitative Analysis: Serving as internal standards in mass spectrometry-based quantification to correct for matrix effects, thereby improving accuracy and reproducibility.[7][8]
-
Enhanced NMR Spectroscopy: Overcoming the challenges of low natural abundance (1.1%) of ¹³C. Strategic labeling boosts signal sensitivity and enables advanced NMR experiments (e.g., ¹³C-¹³C correlation spectroscopy) that are crucial for assigning complex structures.[9][10][11]
This guide focuses on a ¹³C₃-labeled variant, a level of labeling that provides significant analytical advantages without the higher cost of uniform labeling, making it a practical choice for many research applications.
Synthesis and Isotopic Labeling Strategy
The synthesis of an isotopically labeled carbohydrate requires a strategic approach to introduce the ¹³C atoms at specific, desired positions. While numerous methods exist for producing unlabeled 1,6-anhydro sugars, such as the pyrolysis of biomass or chemical cyclization of protected monosaccharides,[12][13] creating a ¹³C₃-labeled version necessitates starting from a correspondingly labeled precursor.
Proposed Synthetic Workflow
A robust method involves starting with a commercially available, appropriately labeled D-glucose or D-mannose isotopologue. The Kiliani-Fischer synthesis is a classical method for extending aldose chains and can be adapted for isotope incorporation.[14] However, a more direct route often involves enzymatic or chemo-enzymatic methods, which offer superior regio- and stereoselectivity.[15]
A logical, field-proven approach is the base-catalyzed intramolecular displacement of a suitable leaving group from a labeled D-mannopyranose precursor.
Caption: Synthetic workflow for 1,6-Anhydro-β-D-mannopyranose-¹³C₃.
Experimental Protocol: Synthesis and Purification
-
Activation of Precursor: Start with D-Mannose-¹³C₃. Convert it to a derivative with a good leaving group at the C6 position and a free hydroxyl group at C1. A common strategy involves the synthesis of 6-O-tosyl-D-mannopyranose.
-
Intramolecular Cyclization: Treat the activated precursor with a strong, non-nucleophilic base (e.g., sodium methoxide in methanol). The alkoxide formed at the anomeric hydroxyl group (C1-OH) will attack the C6 carbon, displacing the tosylate group to form the 1,6-anhydro bridge.
-
Work-up and Purification: Neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified.
-
Rationale: Column chromatography is the method of choice for purification. A silica gel stationary phase with a polar mobile phase (e.g., ethyl acetate/methanol gradient) is effective for separating the polar anhydro sugar from less polar byproducts.[14]
-
-
Purity Assessment: The purity of the final compound should be assessed by ¹H NMR and HPLC, with a target purity of >97% for use in demanding applications.[16]
Core Structural Characterization Methodologies
A multi-technique approach is essential for the unambiguous structural confirmation of 1,6-Anhydro-β-D-mannopyranose-¹³C₃. The data from NMR, Mass Spectrometry, and X-ray Crystallography are complementary, providing information on connectivity, molecular mass, and three-dimensional structure, respectively.
Caption: Integrated workflow for structural characterization.
NMR is the most powerful tool for determining the solution-state structure of carbohydrates. The ¹³C labeling provides a significant advantage by increasing the signal-to-noise ratio in ¹³C spectra and enabling the observation of ¹³C-¹³C coupling constants if the labels are adjacent.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Expertise: DMSO-d₆ is often preferred for carbohydrates as it allows for the observation of exchangeable hydroxyl protons, which can provide valuable structural information through hydrogen bonding and conformational analysis. In D₂O, these protons are replaced by deuterium and become invisible in ¹H NMR.
-
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥500 MHz is recommended for resolving complex carbohydrate spectra).
-
1D Experiments: ¹H and ¹³C{¹H} (proton-decoupled).
-
2D Homonuclear Correlation: ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities within spin systems.
-
2D Heteronuclear Correlation: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon. This is crucial for carbon resonance assignment.
-
2D Long-Range Heteronuclear Correlation: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify correlations between protons and carbons separated by 2-3 bonds, which helps piece together the carbohydrate backbone and confirm the 1,6-anhydro linkage.
-
Data Interpretation
The rigid ¹C₄ conformation of the 1,6-anhydro ring system gives rise to a characteristic set of proton coupling constants (J-values). The ¹³C chemical shifts are highly sensitive to the stereochemistry of the hydroxyl groups.[11]
| Assignment | ¹H Chemical Shift (ppm, typ.) | ¹³C Chemical Shift (ppm, typ.) | Key 2D Correlations (HSQC/HMBC) |
| H-1 | ~5.4 | ~100 | HMBC to C5, C6 |
| H-2 | ~3.8 | ~72 | HSQC to C2; COSY to H1, H3 |
| H-3 | ~4.2 | ~70 | HSQC to C3; COSY to H2, H4 |
| H-4 | ~4.5 | ~75 | HSQC to C4; COSY to H3, H5 |
| H-5 | ~4.6 | ~78 | HSQC to C5; HMBC to C1, C6 |
| H-6a, H-6b | ~3.7, ~3.9 | ~65 | HSQC to C6; HMBC to C1, C5 |
Note: Exact chemical shifts are solvent-dependent. The ¹³C₃ labeling will result in large one-bond ¹J(C,C) couplings between adjacent labeled carbons, which can be observed as doublets in the ¹³C spectrum.
HRMS provides an exact mass measurement, which is used to confirm the elemental composition and the successful incorporation of the ¹³C labels.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carbohydrates, typically forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Trustworthiness: The system must be calibrated immediately prior to analysis to ensure high mass accuracy (<5 ppm).
-
Expected Results
-
Unlabeled 1,6-Anhydro-β-D-mannopyranose (C₆H₁₀O₅):
-
Exact Mass: 162.0528 g/mol [17]
-
Expected [M+Na]⁺: 185.0426
-
-
¹³C₃-Labeled 1,6-Anhydro-β-D-mannopyranose (³¹³C₃C₃H₁₀O₅):
-
Exact Mass: 165.0629 g/mol (162.0528 + 3 * 1.00335)
-
Expected [M+Na]⁺: 188.0527
-
The observation of the correct high-resolution mass for the ¹³C₃ isotopologue provides definitive proof of isotopic incorporation and confirms the molecular formula.
When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure in the solid state, including stereochemistry and conformation.[18]
Protocol: Crystallization and Data Collection
-
Crystallization: Growing suitable crystals is often the most challenging step. Slow evaporation of a saturated solution is a common method. Solvents such as ethanol, methanol, or ethyl acetate/hexane mixtures should be screened.
-
Crystal Mounting: A single, defect-free crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal motion, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
Expected Structural Features
The crystal structure will confirm the bicyclic 6,8-dioxabicyclo[3.2.1]octane skeleton.[16] Key parameters to be determined include bond lengths, bond angles, and the precise conformation of the pyranose ring, which is expected to be a distorted ¹C₄ chair. The analysis will also reveal the intermolecular hydrogen bonding network in the crystal lattice.[18]
Applications in Drug Development and Research
The structurally confirmed 1,6-Anhydro-β-D-mannopyranose-¹³C₃ is a high-value tool for:
-
Precursor for Complex Synthesis: Its rigid structure makes it an ideal starting material for the stereocontrolled synthesis of oligosaccharides, glycoconjugates, and other complex chiral molecules.[19][20] The ¹³C label allows for easy tracking of the scaffold through multi-step synthetic pathways.
-
Metabolic Flux Analysis: When used in cell-based assays, the labeled compound can be traced through metabolic pathways using NMR or MS to quantify fluxes and identify novel metabolic routes.
-
Binding Studies: NMR can be used to study the interaction of the labeled carbohydrate with proteins or other biological targets. Chemical shift perturbation mapping upon binding can identify the binding interface and provide insights into molecular recognition.
Conclusion
The structural characterization of 1,6-Anhydro-β-D-mannopyranose-¹³C₃ is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. By following the integrated workflow detailed in this guide—combining strategic synthesis with rigorous analysis by NMR, HRMS, and X-ray crystallography—researchers can achieve an unequivocal structural assignment. This level of certainty is paramount for its application in regulated environments such as drug development and for producing high-impact, reproducible scientific research. The insights gained from the isotopically labeled molecule provide a deeper understanding of chemical and biological processes, accelerating innovation in pharmaceutical science and biotechnology.
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